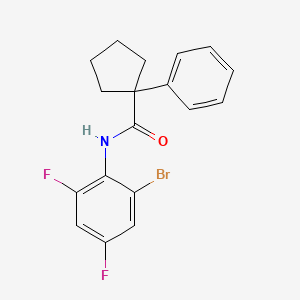

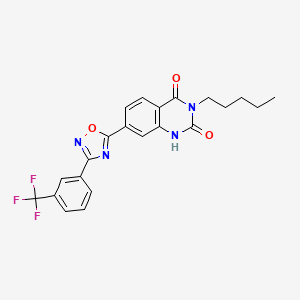

![molecular formula C21H18N6O2 B2896031 2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol CAS No. 900883-91-2](/img/structure/B2896031.png)

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s molecular formula, molecular weight, and possibly its structure.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including bond lengths and angles, hybridization of atomic orbitals, and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound can undergo, including any known reaction mechanisms.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Oxidative Processes and Synthetic Applications

Research into oxidative processes involving related methoxyphenols and benzothiazoles highlights the potential for synthesizing complex bicyclic and tricyclic structures. For instance, oxidation reactions facilitated by (diacetoxy)iodobenzene (DAIB) have been used to generate bicyclo[2.2.2]octenones and other cyclic derivatives from methoxyphenols bearing electron-withdrawing groups, indicating potential pathways for synthesizing novel organic compounds (Wells, Lowe, & Stevens, 2000).

Photoreactive Protecting Groups

The photoreactivity of dimethylphenacyl esters, serving as photoremovable protecting groups for carboxylic acids, suggests applications in photochemical synthesis and the development of 'caged' bioactive compounds. This approach enables the targeted release of active agents in response to light, offering a mechanism that could be explored with compounds containing similar functional groups (Zabadal et al., 2001).

Photochemical Conversions and Rearrangements

Studies on photochemical conversions, such as the photolysis of cyclohexenone derivatives to yield tricyclic structures, provide insight into potential synthetic pathways that might be applicable to compounds with related structures. These reactions demonstrate the ability of light to induce significant structural rearrangements, offering a tool for creating complex organic molecules with potential applications in materials science and pharmaceuticals (Tian et al., 1988).

Marine Natural Products

Research into phenolic lipids from marine algae suggests the relevance of methoxyphenol derivatives in the discovery and characterization of natural products. Such studies contribute to understanding the ecological roles of these compounds and their potential applications in biotechnology and pharmaceuticals (Gerwick & Fenical, 1982).

Safety And Hazards

This would involve a discussion of any known safety hazards associated with the compound, as well as appropriate handling and disposal procedures.

Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, potential applications, or theoretical studies.

I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!

properties

IUPAC Name |

2-[10-(3,5-dimethylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c1-12-6-13(2)8-14(7-12)27-20-17(10-23-27)21-24-19(25-26(21)11-22-20)16-5-4-15(29-3)9-18(16)28/h4-11,28H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXBOCPBWMLLJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

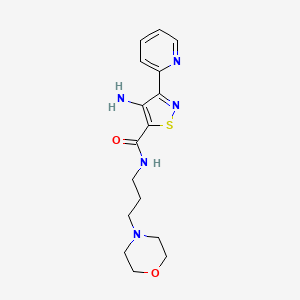

![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)

![3-(4-Chlorophenyl)-5-(3-fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2895958.png)

![4-[(3-Amino-2-oxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B2895962.png)

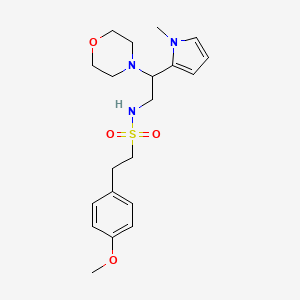

![Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate](/img/structure/B2895963.png)

![N-(benzo[d][1,3]dioxol-5-yl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2895964.png)